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Dipotassium 2,6-naphthalenedisulfonate

Cat. No.: B13656161
M. Wt: 364.5 g/mol
InChI Key: KCXKCSAUAYYDLG-UHFFFAOYSA-L
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Description

Foundational Significance in Organic and Supramolecular Chemistry

In organic chemistry, the primary significance of 2,6-naphthalenedisulfonate salts, including the dipotassium (B57713) and disodium (B8443419) forms, lies in their role as crucial intermediates for synthesis, particularly in the dye industry. guidechem.comscbt.comechemi.com The naphthalene (B1677914) core with sulfonate groups is a common structural motif in a wide range of colorants. The sulfonate groups (–SO₃⁻) impart water solubility to large organic molecules, a critical property for applying dyes in textile and printing industries. researchgate.net The positions of these groups on the naphthalene ring system influence the final properties of the dye, including its color, fastness, and affinity for different fibers.

Beyond traditional organic synthesis, 2,6-naphthalenedisulfonate has emerged as a valuable building block in the field of supramolecular chemistry and crystal engineering. Its rigid, planar aromatic structure, combined with the presence of two sulfonate groups at opposing ends of the molecule, makes it an excellent candidate for constructing ordered, multi-dimensional structures. The sulfonate groups can participate in strong hydrogen-bonding interactions. This is exemplified in the formation of a three-dimensional supramolecular structure where [Tb(H₂O)₉]³⁺ cations are linked with 2,6-naphthalenedisulfonate anions through extensive hydrogen bonds. researchgate.net In this structure, the dipotassium salt's anionic component acts as a linker, demonstrating how non-covalent interactions can be harnessed to organize molecules into complex and functional crystalline solids. researchgate.net This capacity for self-assembly makes it a target for designing new materials, such as coordination polymers with specific photoluminescent or catalytic properties. researchgate.netmdpi.com

Evolution of Research Trajectories for Naphthalenedisulfonate Compounds

The research trajectory for naphthalenedisulfonate compounds has evolved significantly from its origins. Initially, the focus was almost exclusively on the synthesis and application of these compounds as precursors for dyes and pigments. echemi.comintelmarketresearch.com This industrial application drove early research into optimizing sulfonation reactions to produce specific isomers, such as the 2,6- and 2,7-naphthalenedisulfonic acids. google.com

Over time, as the industrial use of these compounds became widespread, research expanded to include their physicochemical properties and environmental behavior. A notable area of investigation has been the thermal stability of various naphthalenedisulfonate isomers. For instance, studies have been conducted to assess their suitability as tracer chemicals in geothermal reservoirs, which requires stability at high temperatures and varying pH levels. researchgate.net Research has shown that the stability of naphthalenedisulfonate compounds is temperature-dependent, with the relative stabilities of different isomers varying. researchgate.net

IsomerRelative Thermal Stability
1,5-Naphthalenedisulfonate (1,5-NDS)<
1,6-Naphthalenedisulfonate (B1224069) (1,6-NDS)<
2,6-Naphthalenedisulfonate (2,6-NDS)
2,7-Naphthalenedisulfonate (2,7-NDS)<
2-Naphthalenesulfonate (2-NS)

Data derived from a comparative study of naphthalenedisulfonate (NDS) and naphthalenesulfonate (NS) compounds. researchgate.net

More recently, research has shifted towards leveraging the unique structural and electronic properties of naphthalenedisulfonates for applications in materials science and supramolecular chemistry. Scientists are now exploring their use as organic linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The ability of the 2,6-naphthalenedisulfonate anion to form stable, ordered structures through coordination and hydrogen bonding has led to the synthesis of novel compounds with interesting properties, such as the bright green luminescence observed in a terbium-based complex. researchgate.net This modern research trajectory focuses on creating functional materials for potential use in fields like sensing, catalysis, and optoelectronics. researchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6K2O6S2 B13656161 Dipotassium 2,6-naphthalenedisulfonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6K2O6S2

Molecular Weight

364.5 g/mol

IUPAC Name

dipotassium;naphthalene-2,6-disulfonate

InChI

InChI=1S/C10H8O6S2.2K/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2

InChI Key

KCXKCSAUAYYDLG-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 2,6 Naphthalenedisulfonate

Precursor Synthesis and Isomeric Specificity

The synthesis of 2,6-naphthalenedisulfonic acid is primarily achieved through the sulfonation of naphthalene (B1677914). However, this reaction typically yields a mixture of isomers, necessitating precise control over reaction conditions and sophisticated separation techniques to isolate the desired 2,6-isomer.

Controlled Sulfonation and Separation Techniques for Naphthalene Disulfonic Acids

The disulfonation of naphthalene with sulfuric acid or fuming sulfuric acid is a kinetically and thermodynamically controlled process. The isomer distribution is highly dependent on factors such as reaction temperature, time, and the concentration of the sulfonating agent. Generally, sulfonation at lower temperatures tends to favor the formation of alpha-substituted naphthalenesulfonic acids, while higher temperatures promote the formation of the more thermodynamically stable beta-substituted isomers, including the 2,6- and 2,7-isomers. orgsyn.orgwikipedia.org To selectively obtain a reaction mixture enriched in 2,6-naphthalenedisulfonic acid, the sulfonation is typically carried out at temperatures between 130°C and 180°C. orgsyn.org One specific example involves heating refined naphthalene with concentrated sulfuric acid to 175°C and maintaining that temperature for 5 hours. prepchem.com

Following the sulfonation reaction, the separation of the 2,6-isomer from the resulting mixture, which primarily contains the 2,7-isomer, is a critical step. prepchem.com Separation techniques often exploit the differences in solubility between the various isomers or their salts. orgsyn.org A common industrial method involves fractional crystallization. For instance, after sulfonation, the reaction mixture can be diluted with water to adjust the sulfuric acid concentration, which selectively precipitates certain isomers at controlled temperatures. orgsyn.org Another approach involves treating the mixture with a specific reagent to form salts with differing solubilities. For example, aromatic diamines can be used as separating agents, which form a salt with the naphthalenedisulfonic acid, allowing for its separation. chemicalbook.com The filter cake containing the crude 2,6-naphthalenedisulfonic acid can then be washed with a dilute aqueous solution of ammonia (B1221849) or ammonium (B1175870) sulfate (B86663) to enhance its purity to over 99%. prepchem.com

Table 1: Example of Sulfonation Reaction Conditions for Naphthalene

ParameterValue
Starting MaterialRefined Naphthalene
Sulfonating AgentConcentrated Sulfuric Acid
Reaction Temperature175°C
Reaction Time5 hours
Primary Products2,6-Naphthalenedisulfonic acid and 2,7-Naphthalenedisulfonic acid

Derivatization Pathways from 2,6-Naphthalenedisulfonate

Dipotassium (B57713) 2,6-naphthalenedisulfonate serves as a key precursor for several important industrial chemicals. The sulfonate groups can be readily displaced or converted into other functional groups, opening up pathways to a variety of naphthalene-based compounds.

Conversion to Naphthalenedicarboxylic Acids

A significant application of 2,6-naphthalenedisulfonate is its conversion to 2,6-naphthalenedicarboxylic acid, a monomer used in the production of high-performance polyesters like polyethylene (B3416737) naphthalate (PEN). chemicalbook.com One established synthetic route involves a two-step process: fusion of dipotassium 2,6-naphthalenedisulfonate with potassium cyanide to produce 2,6-dicyanonaphthalene, followed by hydrolysis of the dinitrile to yield the dicarboxylic acid. orgsyn.org

The first step, the cyanation, replaces the sulfonate groups with nitrile groups. In the subsequent step, the nitrile groups are hydrolyzed under acidic or basic conditions to carboxylic acid groups. The resulting 2,6-naphthalenedicarboxylic acid is then precipitated, filtered, and purified. orgsyn.org

High-Purity Synthesis of Dihydroxynaphthalene Derivatives via Alkali Fusion

The conversion of 2,6-naphthalenedisulfonate to 2,6-dihydroxynaphthalene (B47133) is a classic and industrially important reaction achieved through alkali fusion. google.compleiades.online This process involves heating the disulfonate salt with a strong base, typically a mixture of sodium hydroxide (B78521) and potassium hydroxide, at high temperatures. google.comgoogle.com

In a typical procedure, disodium (B8443419) 2,6-naphthalenedisulfonate is fused with a mixture of sodium hydroxide and potassium hydroxide, often in a 2:1 mass ratio, at temperatures around 345°C under a nitrogen atmosphere to prevent oxidation. google.com The addition of antioxidants like phenol (B47542) can further improve the yield and prevent overoxidation. google.com The reaction mixture is then cooled and dissolved in water. researchgate.net Acidification of the aqueous solution precipitates the crude 2,6-dihydroxynaphthalene, which can then be purified by recrystallization from a suitable solvent, such as a methanol-water mixture, to achieve purities up to 99%. google.com Yields for this alkali fusion process can be as high as 86.3%. google.com

Table 2: Optimized Conditions for Alkali Fusion of Disodium 2,6-Naphthalenedisulfonate

ParameterOptimal Condition
ReactantDisodium 2,6-naphthalenedisulfonate
AlkaliMixture of NaOH and KOH
Mass Ratio of Disulfonate to Alkali1:3
Mass Ratio of NaOH to KOH2:1
Reaction Temperature345°C
AtmosphereNitrogen
Reported Yield of 2,6-dihydroxynaphthalene86.3%

Preparation of Functional Carbon Materials

Recent research has demonstrated the utility of disodium 2,6-naphthalenedisulfonate as a precursor for creating functional carbon materials. A one-pot, self-activating synthesis approach can be used to produce self-sulfur-doped porous carbon.

In this method, the disodium 2,6-naphthalenedisulfonate is pyrolyzed in an inert atmosphere, such as nitrogen, at a specific activation temperature, typically ranging from 600°C to 800°C. During this pyrolysis, the compound decomposes, and the inherent sulfur atoms from the sulfonate groups become incorporated into the resulting carbon structure. The process is considered "self-activating" as it does not require external chemical activating agents; the release of gases like CO, H₂O, and CO₂ during the pyrolysis contributes to the development of a porous structure.

The properties of the resulting S-doped porous carbon, such as its surface area and pore size, can be controlled by adjusting the activation temperature. For instance, an activation temperature of 700°C has been found to be optimal for producing porous carbon with significant CO₂ uptake capacities, demonstrating the potential of these materials in applications like gas capture and storage.

Table 3: Influence of Activation Temperature on CO₂ Uptake of NDSC-T Sorbents

Sorbent (Activation Temperature)CO₂ Uptake at 25°C and 1 bar (mmol/g)CO₂ Uptake at 0°C and 1 bar (mmol/g)
NDSC-700 (700°C)2.363.56

Coordination Chemistry and Supramolecular Architectures Involving 2,6 Naphthalenedisulfonate

Design and Construction of Metal-Organic Assemblies

The unique structural and electronic properties of the 2,6-naphthalenedisulfonate anion have been harnessed to construct a range of ordered solid-state materials. These include hydrogen-bonded organic frameworks and metal-organic coordination polymers, where the anion can act as a primary building unit or a structure-directing counteranion.

Charge-Assisted Hydrogen-Bonded Organic Frameworks (CAHOFs)

Charge-assisted hydrogen bonds (CAHBs) are powerful tools in the construction of robust and porous organic frameworks. In these structures, strong hydrogen bonds are formed between charged donor and acceptor groups, leading to highly ordered and stable architectures. A notable example is the three-dimensional Charge-Assisted Hydrogen-Bonded Organic Framework (CAHOF) self-assembled from the acid-base neutralization of disodium (B8443419) 2,6-naphthalenedisulfonate and the tetrahydrochloride salt of tetrakis(4-aminophenyl)methane (B1314661).

This framework is sustained by hydrogen bonds between the sulfonate anions of the 2,6-naphthalenedisulfonate and the ammonium (B1175870) cations of the protonated tetrakis(4-aminophenyl)methane moieties. The resulting material exhibits a porous structure and can function as a recyclable Brønsted acid catalyst for various organic reactions.

Metal-Organic Coordination Polymers (MOCPs) and Supramolecular Isomerism

While the carboxylate analogue, 2,6-naphthalenedicarboxylate, is a widely used linker in the synthesis of Metal-Organic Frameworks (MOFs), the use of 2,6-naphthalenedisulfonate in creating MOCPs is less common. However, related naphthalenedisulfonate isomers have been shown to form coordination polymers. For instance, a novel Ca(II) coordination polymer has been synthesized using the 1,6-naphthalenedisulfonate (B1224069) isomer and 4,4'-bipyridyl as ligands. In this structure, the Ca(II) ion is coordinated by water molecules, a nitrogen atom from the 4,4'-bipyridyl, and two oxygen atoms from two different 1,6-naphthalenedisulfonate ligands, leading to the formation of a helical chain. nih.gov

Supramolecular isomerism, where different supramolecular structures are formed from the same set of components under different conditions, is a key concept in crystal engineering. While specific examples of supramolecular isomerism involving 2,6-naphthalenedisulfonate MOCPs are not extensively documented, the potential for such phenomena exists due to the flexibility of the sulfonate group's coordination modes and the influence of factors like solvent and temperature on the self-assembly process.

Role of 2,6-Naphthalenedisulfonate as a Counteranion in Extended Structures

A clear example of this is seen in the crystal structure of triaquatriimidazolecobalt(II) naphthalene-2,6-disulfonate (B1230444) monohydrate. researchgate.net In this compound, the cobalt(II) ion is coordinated to three imidazole (B134444) ligands and three water molecules, forming a cationic complex. The 2,6-naphthalenedisulfonate dianion balances the charge and participates in an extensive network of hydrogen bonds with the coordinated water molecules and imidazole ligands, thus stabilizing the three-dimensional structure.

Similarly, in diaquabis(o-phenylenediamine-κ2N,N′)nickel(II) naphthalene-1,5-disulfonate, the naphthalenedisulfonate acts as a non-coordinating anion, with the crystal structure being stabilized by charge-assisted intermolecular N—H⋯O and O—H⋯O hydrogen-bonding interactions between the cationic nickel complex and the sulfonate anions. iucr.org

Table 1: Crystallographic Data of a Complex with 2,6-Naphthalenedisulfonate as a Counteranion

CompoundFormulaCrystal SystemSpace Group
Triaquatriimidazolecobalt(II) naphthalene-2,6-disulfonate monohydrate[Co(C₃H₄N₂)₃(H₂O)₃][C₁₀H₆S₂O₆]·H₂OTriclinicP-1

Helical Chain and Three-Dimensional Network Formation via Non-Covalent Interactions

The rigid and planar nature of the naphthalene (B1677914) core, combined with the potential for directional hydrogen bonding from the sulfonate groups, makes 2,6-naphthalenedisulfonate a candidate for the construction of helical and three-dimensional supramolecular assemblies driven by non-covalent interactions.

While direct examples involving 2,6-naphthalenedisulfonate are not abundant in the literature, the formation of a helical chain in the Ca(II) coordination polymer with the 1,6-naphthalenedisulfonate isomer demonstrates the propensity of naphthalenedisulfonates to induce chirality in the solid state. nih.gov In this structure, the self-assembly of the complex molecules leads to the formation of the helical motif.

The formation of such complex architectures is often driven by a combination of hydrogen bonding, π-π stacking, and ion-pair interactions. The extended aromatic system of the naphthalene core is particularly prone to π-π stacking interactions, which can lead to the formation of one-dimensional stacks or more complex three-dimensional networks.

Host-Guest Chemistry and Molecular Recognition Phenomena

The ability of molecules to recognize and bind to each other is fundamental to many chemical and biological processes. The 2,6-naphthalenedisulfonate anion, with its defined shape and electronic properties, can act as a guest in host-guest complexes with various macrocyclic receptors.

Inclusion Complexation with Macrocyclic Receptors

Macrocyclic hosts such as cyclodextrins and cucurbiturils have hydrophobic cavities that can encapsulate guest molecules of appropriate size and shape. While there is a lack of specific studies on the inclusion complexation of dipotassium (B57713) 2,6-naphthalenedisulfonate, research on closely related naphthalenesulfonate derivatives provides insight into the potential interactions.

For example, studies on the inclusion of 6-p-toluidinylnaphthalene-2-sulfonate (TNS) with 2-hydroxypropyl-β-cyclodextrin have shown the formation of a stable 1:1 inclusion complex. nih.gov The driving forces for this complexation are likely a combination of hydrophobic interactions between the naphthalene and toluidine moieties of TNS and the cyclodextrin (B1172386) cavity, as well as potential hydrogen bonding between the sulfonate group and the hydroxyl groups on the rim of the cyclodextrin.

The binding of guest molecules within the cavity of a macrocyclic host can significantly alter the photophysical properties of the guest. This phenomenon is often used to study the binding process and to develop fluorescent probes for molecular recognition.

Analysis of Binding Modes and Molecular Selectivity with Cyclodextrin Derivatives

The interaction between 2,6-naphthalenedisulfonate and cyclodextrins (CDs) is a well-documented example of host-guest inclusion complexation. This process is primarily driven by the encapsulation of the hydrophobic naphthalene moiety of the guest molecule within the relatively apolar cavity of the cyclodextrin host in an aqueous solution. The binding modes and molecular selectivity of these interactions are significantly influenced by the size of the cyclodextrin cavity and any chemical modifications to the cyclodextrin structure.

The stoichiometry for the inclusion complex of 2,6-naphthalenedisulfonate with parent cyclodextrins is predominantly 1:1. Spectroscopic and calorimetric studies have confirmed this, indicating that one molecule of 2,6-naphthalenedisulfonate is encapsulated within a single cyclodextrin molecule.

Research has shown that the binding affinity of 2,6-naphthalenedisulfonate is highly dependent on the cavity size of the parent cyclodextrin. The stability of the inclusion complex is a critical function of the "goodness of fit" between the host and guest molecules. Calorimetric titrations have provided detailed thermodynamic parameters for the complexation of 2,6-naphthalenedisulfonate with α-, β-, and γ-cyclodextrins.

It has been observed that β-cyclodextrin forms the most stable complex with 2,6-naphthalenedisulfonate, as indicated by the largest negative Gibbs free energy change (ΔG). This suggests that the cavity of β-cyclodextrin provides the most suitable dimensions for the inclusion of the naphthalene moiety. The interaction with α-cyclodextrin is considerably weaker, likely due to its smaller and more constrained cavity. Conversely, the larger cavity of γ-cyclodextrin results in a less optimal fit and consequently, weaker binding than β-cyclodextrin.

Thermodynamic Parameters for the 1:1 Inclusion Complex Formation of 2,6-Naphthalenedisulfonate with Parent Cyclodextrins at 25°C
Cyclodextrinlog K-ΔG (kcal/mol)-ΔH (kcal/mol)TΔS (kcal/mol)
α-Cyclodextrin1.832.503.82-1.32
β-Cyclodextrin2.673.645.33-1.69
γ-Cyclodextrin2.112.881.551.33

While specific binding data for 2,6-naphthalenedisulfonate with a wide array of cyclodextrin derivatives is not extensively documented, trends can be inferred from studies on structurally similar naphthalenesulfonate derivatives, such as 2-anilino-6-naphthalenesulfonate (2,6-ANS). Chemical modification of the parent cyclodextrins can significantly alter their binding properties.

For instance, substitution of the hydroxyl groups on the cyclodextrin rim can impact the stability of the inclusion complex. Hydroxyalkylation, such as the introduction of hydroxypropyl groups to form hydroxypropyl-β-cyclodextrin (HP-β-CD), generally increases the aqueous solubility of the cyclodextrin and can enhance binding affinity. This is often attributed to an extension of the cavity and the potential for additional hydrogen bonding interactions.

Similarly, alkylation or methylation of the cyclodextrin can also modulate binding. For example, substitution at the primary hydroxyl at position 6 has been shown to increase the magnitude of the binding constant for 2,6-ANS, with the stability of the complex increasing with the length of the alkyl chain linker. nih.gov Conversely, substitution at position 3 can decrease the binding constant. nih.gov These modifications alter the hydrophobicity and shape of the cyclodextrin cavity, thereby influencing the molecular recognition and selectivity.

General Effects of Cyclodextrin Modification on Naphthalenesulfonate Binding
Modification TypeCommon DerivativeGeneral Effect on Binding AffinityPlausible Reason
HydroxyalkylationHydroxypropyl-β-CDOften increasesIncreased solubility, cavity extension, potential for more hydrogen bonds.
Alkylation/MethylationMethyl-β-CDVariable (can increase or decrease)Alters cavity hydrophobicity and shape; substitution position is critical. nih.gov

The molecular selectivity of cyclodextrin derivatives for 2,6-naphthalenedisulfonate is a function of these structural modifications. By synthetically tailoring the cyclodextrin host, it is possible to fine-tune the binding affinity and selectivity for a particular guest molecule. This principle is fundamental to the application of cyclodextrins in areas such as chemical sensing, separation science, and drug delivery, where precise molecular recognition is paramount.

Advanced Spectroscopic and Analytical Characterization Techniques for 2,6 Naphthalenedisulfonate Systems

Structural Determination via X-ray Diffraction Analysis

X-ray Diffraction (XRD) is a cornerstone technique for the definitive determination of the three-dimensional atomic arrangement in crystalline solids. For 2,6-disubstituted naphthalene (B1677914) systems, XRD analysis, including single-crystal and powder diffraction methods, reveals precise information about the crystal lattice, molecular geometry, and intermolecular interactions.

Detailed research findings from XRD studies on closely related 2,6-disubstituted naphthalenes provide a framework for understanding the structural properties of the dipotassium (B57713) salt. For instance, the crystal structures of compounds like 2,6-naphthalenedicarboxylic acid (NDA) and dimethyl 2,6-naphthalenedicarboxylate (NDC) have been solved using X-ray powder diffraction. nih.gov These analyses yield fundamental data such as the space group, unit cell dimensions, and the packing arrangement of molecules within the crystal. nih.gov In the case of NDA, the structure consists of loosely packed hydrogen-bonded chains. nih.gov The analysis of another derivative, 2-(n-alkylamino)-3-bromo-naphthalene-1,4-dione, reveals a triclinic crystal system and provides precise unit cell dimensions and angles. researchgate.net This level of detail is crucial for understanding how the molecules organize in the solid state, which influences the material's bulk properties.

Interactive Table: Crystal Structure Data for 2,6-Disubstituted Naphthalene Derivatives Below is a representative table of crystallographic data obtained for compounds with a 2,6-naphthalene core, illustrating the type of information generated by X-ray diffraction analysis.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref
2,6-Naphthalenedicarboxylic Acid (NDA)TriclinicP13.70617.46888.535286.6285.4987.99 nih.gov
Dimethyl 2,6-Naphthalenedicarboxylate (NDC)MonoclinicP2(1)/c13.419316.148697.1525790100.40090 nih.gov
2,6-Dimethylnaphthalene (DMN)OrthorhombicPbca7.45446.082620.0946909090 nih.gov

Note: Data for closely related compounds are presented to exemplify the outputs of XRD analysis for this class of molecules.

Thermal Stability Assessment through Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of materials by measuring changes in mass as a function of temperature. For naphthalenedisulfonate (NDS) systems, TGA provides critical data on decomposition temperatures and degradation pathways.

Interactive Table: Relative Thermal Stability of Naphthalenedisulfonate Isomers The table below summarizes the observed order of thermal stability for several NDS isomers based on experimental studies.

IsomerRelative Stability RankingKey FindingsRef
1,5-Naphthalenedisulfonate (1,5-NDS)Least StableReadily transforms to 1-naphthalene sulfonate at temperatures ≥ 200°C. wgtn.ac.nzresearchgate.net
1,6-Naphthalenedisulfonate (B1224069) (1,6-NDS)Less StableMore stable than 1,5-NDS but less stable than 2,6- and 2,7-NDS. researchgate.netresearchgate.net
2,6-Naphthalenedisulfonate (2,6-NDS)More StableApproximately as stable as 2,7-NDS; stability is a function of temperature and pH. wgtn.ac.nzresearchgate.net
2,7-Naphthalenedisulfonate (2,7-NDS)More StableApproximately as stable as 2,6-NDS. wgtn.ac.nzresearchgate.net
2-Naphthalenesulfonate (2-NSA)Most StableFound to be the most stable isomer among those tested, disappearing at temperatures ≥ 300°C. wgtn.ac.nzresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure, dynamics, and chemical environment of molecules in solution and the solid state. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of 2,6-naphthalenedisulfonate salts.

The proton (¹H) and carbon (¹³C) NMR spectra provide a unique fingerprint of the molecule. For the disodium (B8443419) salt of 2,6-naphthalenedisulfonic acid, specific chemical shifts are observed in a deuterated solvent like DMSO-d6. echemi.com The symmetry of the 2,6-substitution pattern results in a simplified spectrum, with distinct signals corresponding to the different protons and carbons on the naphthalene ring. echemi.com Advanced NMR techniques, such as DEPT, gDQCOSY, and gHSQCAD, can be employed for unambiguous signal assignment and to study through-bond and through-space correlations, which is particularly useful for more complex derivatives. researchgate.netbohrium.com Furthermore, solid-state ¹³C NMR has been used to investigate conformational changes in polymers containing the 2,6-naphthalate unit, revealing that transformations between crystalline forms can be detected through small but significant changes in carbon resonance frequencies. researchgate.net

Interactive Table: ¹H and ¹³C NMR Chemical Shifts for Disodium 2,6-Naphthalenedisulfonate The following table presents the reported NMR chemical shifts for the disodium salt in DMSO-d6, which are expected to be nearly identical for the dipotassium salt.

NucleusChemical Shift (δ, ppm)Multiplicity / AssignmentRef
¹H NMR8.15d (doublet), 2H echemi.com
7.94d (doublet), 2H echemi.com
7.75dd (doublet of doublets), 2H echemi.com
¹³C NMR145.8Aromatic Carbon echemi.com
131.9Aromatic Carbon echemi.com
128.0Aromatic Carbon echemi.com
124.25Aromatic Carbon echemi.com
123.8Aromatic Carbon echemi.com

Vibrational Spectroscopy (IR) for Ligand-Metal Coordination Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify functional groups and probe the coordination environment of ligands in metal complexes. The technique measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes.

In the context of dipotassium 2,6-naphthalenedisulfonate, the sulfonate (-SO₃⁻) groups are the primary sites for coordination with metal ions. The IR spectrum of a 2,6-naphthalenedisulfonate salt exhibits characteristic absorption bands corresponding to the vibrations of the sulfonate groups and the aromatic naphthalene backbone. echemi.com Analysis of the FT-IR spectrum of a related sodium salt of naphthalene-2,6-dicarboxylic acid shows distinct bands for C=O stretching, which shift upon coordination, indicating a change in the electronic environment. researchgate.net Similarly, the symmetric and asymmetric stretching frequencies of the S-O bonds in the sulfonate groups are sensitive to coordination with potassium ions or other metals. These shifts provide direct evidence of ligand-metal bond formation and can offer insights into the coordination geometry. echemi.com

Interactive Table: Characteristic IR Absorption Bands for a 2,6-Naphthalenedisulfonate Metal Complex This table lists key vibrational frequencies from the IR spectrum of a cadmium complex with disodium 2,6-naphthalenedisulfonate, illustrating typical absorption regions.

Wavenumber (cm⁻¹)IntensityProbable AssignmentRef
1199s (strong)Asymmetric SO₃ Stretch echemi.com
1064s (strong)Symmetric SO₃ Stretch echemi.com
1030s (strong)Symmetric SO₃ Stretch echemi.com
856m (medium)C-H Bending (Aromatic) echemi.com
831m (medium)C-H Bending (Aromatic) echemi.com
718s (strong)C-S Stretch echemi.com
662s (strong)S-O Bending echemi.com

Chromatographic Separations and Detection Methods

Chromatographic techniques are indispensable for the separation, identification, and quantification of 2,6-naphthalenedisulfonate in complex mixtures, especially in environmental and industrial samples.

High-Performance Liquid Chromatography (HPLC) is the premier method for analyzing naphthalenesulfonates in aqueous samples. researchgate.net Due to the inherent fluorescence of the naphthalene ring system, fluorescence detection (FD) provides excellent sensitivity and selectivity for this class of compounds.

A robust method has been developed for the simultaneous determination of several naphthalenesulfonate and naphthalenedisulfonate isomers, including 2,6-NDS, in highly saline geothermal brines and other water samples. nih.govoup.com The method typically employs ion-pair reversed-phase HPLC, where a reagent like tetrabutylammonium (B224687) is added to the mobile phase to facilitate the retention and separation of the anionic sulfonates on a C18 column. oup.comresearchgate.net The intrinsic fluorescence of the analytes allows for their detection at very low levels. oup.com A mean excitation wavelength of 225 nm and an emission wavelength of 338 nm are typically used for detection. oup.com This analytical approach achieves low method quantification limits, often in the range of 0.05 to 0.4 µg/L, with a complete baseline separation of isomers accomplished in approximately 33 minutes. nih.govresearchgate.net

Interactive Table: Typical HPLC-FD Parameters for Naphthalenedisulfonate Analysis The table summarizes typical conditions and performance metrics for the analysis of 2,6-NDS in aqueous samples.

ParameterValue / ConditionRef
TechniqueIon-Pair Reversed-Phase HPLC nih.govoup.com
ColumnC18 oup.comresearchgate.net
DetectionFluorescence nih.govnih.gov
Excitation Wavelength~225 nm oup.com
Emission Wavelength~338 nm oup.com
Analysis Time25 - 33 minutes nih.govnih.gov
Quantification Limit0.01 - 3 µg/L nih.govnih.gov

Theoretical and Computational Investigations of 2,6 Naphthalenedisulfonate Behavior

Molecular Modeling and Simulation of Supramolecular Interactions

Molecular modeling and simulations have proven to be invaluable tools for understanding the non-covalent interactions that govern the assembly of 2,6-naphthalenedisulfonate into larger supramolecular structures. These studies have shed light on the specific roles of hydrogen bonding, electrostatic interactions, and host-guest relationships.

One significant area of investigation has been the formation of charge-assisted hydrogen-bonded organic frameworks (CAHOFs). In a notable example, the acid-base neutralization reaction between two equivalents of disodium (B8443419) 2,6-naphthalenedisulfonate (NDS) and one equivalent of the tetrahydrochloride salt of tetrakis(4-aminophenyl)methane (B1314661) (TAPM) in water leads to the formation of a three-dimensional CAHOF. nih.gov In this framework, the sulfonate anions of NDS form robust hydrogen bonds with the ammonium (B1175870) cations of the protonated TAPM moieties. nih.gov This intricate network of hydrogen bonds is the primary driving force for the self-assembly and stability of the crystalline structure. nih.gov The sulfonate groups of NDS play a dual role; while two of the oxygen atoms engage in hydrogen bonding with the ammonium groups of TAPM, the third can interact with solvent molecules like water, highlighting the nuanced nature of these supramolecular interactions. nih.gov

The versatility of 2,6-naphthalenedisulfonate in forming supramolecular assemblies is further demonstrated in its interactions with macrocyclic hosts. For instance, it has been shown to form exclusion complexes or lattice inclusion compounds with cucurbit[n]urils. researchgate.net These interactions are not based on the encapsulation of the guest within the host's cavity but rather on weaker, non-covalent outer-surface interactions. researchgate.net These can include ion-dipole interactions between the anionic sulfonate groups and the electrostatically positive outer surface of the cucurbit[n]uril molecules. researchgate.net

Furthermore, computational methods have been employed to study the molecular recognition of naphthalenesulfonate isomers by modified β-cyclodextrins. nankai.edu.cn These studies combine experimental techniques with molecular modeling to reveal different binding modes, such as competitive inclusion and induced-fit inclusion. nankai.edu.cn The selectivity of these host-guest systems is highly dependent on the precise size and shape complementarity between the host and the 2,6-naphthalenedisulfonate guest. nankai.edu.cn

Table 1: Examples of Supramolecular Interactions Involving 2,6-Naphthalenedisulfonate

Interacting SpeciesType of InteractionKey Findings
Tetrakis(4-aminophenyl)methane (TAPM)Charge-assisted hydrogen bondingFormation of a 3D crystalline framework driven by H-bonds between sulfonate anions and ammonium cations. nih.gov
Cucurbit[n]urilsOuter-surface interactions (e.g., ion-dipole)Formation of exclusion complexes and lattice inclusion compounds. researchgate.net
Modified β-CyclodextrinsHost-guest inclusion (competitive and induced-fit)High molecular selectivity based on size/shape complementarity. nankai.edu.cn

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic structure and inherent reactivity of the 2,6-naphthalenedisulfonate anion. While comprehensive studies focusing solely on this specific molecule are not abundant, valuable information can be extrapolated from computational investigations of its parent molecule, naphthalene (B1677914), and from studies of systems where the 2,6-naphthalenedisulfonate anion is present.

The electronic properties of the 2,6-naphthalenedisulfonate anion are largely dictated by the aromatic naphthalene core. Quantum chemical analyses of naphthalene reveal the distribution of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These frontier orbitals are crucial in determining the molecule's ability to donate or accept electrons in chemical reactions. The presence of two electron-withdrawing sulfonate groups at the 2 and 6 positions significantly influences the electronic landscape of the naphthalene system. These groups lower the energy of both the HOMO and LUMO, which in turn affects the molecule's reactivity and spectral properties.

In a broader context, DFT has been utilized in studies of complex systems containing the 2,6-naphthalenedisulfonate anion, such as in the investigation of MAl12 Keggin substitution reactions. aip.org In these studies, computational methods are employed to predict favorable heteroatom substitution and to analyze the structural and electronic properties of the resulting nanoclusters. aip.org The presence of 2,6-naphthalenedisulfonate as a counter-ion in the synthesis of these materials underscores the importance of understanding its electronic behavior and its interactions with other species at a quantum-mechanical level. aip.org

Table 2: Key Electronic Properties Investigated by Quantum Chemical Methods

PropertySignificanceInfluence of Sulfonate Groups
HOMO EnergyRelates to the ability to donate electrons.Lowered energy, making the molecule less prone to oxidation compared to unsubstituted naphthalene.
LUMO EnergyRelates to the ability to accept electrons.Lowered energy, making the molecule more susceptible to nucleophilic attack.
Electron Density DistributionIndicates regions of high or low electron density.Increased negative charge localization on the sulfonate groups, influencing electrostatic interactions.

Application of Simulation Techniques for Interfacial and Solution Phenomena

Simulation techniques, including molecular dynamics and Monte Carlo methods, are powerful for exploring the behavior of 2,6-naphthalenedisulfonate in solution and at interfaces. These simulations can model the dynamic interactions of the anion with solvent molecules and other solutes, providing insights that are complementary to experimental observations.

The behavior of 2,6-naphthalenedisulfonate at oil-water interfaces is of interest, particularly in the context of surfactant solutions. While direct simulation studies are limited, experimental work on the interfacial tension between crude oil and low-salinity solutions of sulfonate surfactants points to the importance of the molecular structure of the surfactant in reducing interfacial tension. researchgate.net Computational simulations in this area could elucidate the orientation and aggregation of 2,6-naphthalenedisulfonate anions at the interface, explaining how they affect its properties.

The solution behavior of 2,6-naphthalenedisulfonate has also been investigated in the context of its encapsulation within microgels. The presence of the encapsulated anions can influence the swelling and response of the microgels to external stimuli such as temperature. rwth-aachen.de Simulations could model the distribution of the anions within the polymer network and their interactions with the polymer chains and solvent molecules.

A particularly insightful application of combined experimental and modeling approaches is seen in the study of the ion-exchange intercalation of naphthalenedisulfonate isomers into layered double hydroxides (LDHs). cmu.edu These studies have shown a remarkable shape selectivity, with the LDH host exhibiting a preference for different isomers under various conditions. For instance, the preference for the 1,5-isomer versus the 2,6-isomer is dependent on both temperature and the solvent system. cmu.edu This selectivity is attributed to differences in the solvation enthalpies of the two isomers and their packing within the galleries of the LDH. cmu.edu Computational modeling can be used to simulate the intercalation process, calculating the binding energies of the different isomers within the LDH structure and thus predicting the observed selectivity.

Table 3: Summary of Research on Interfacial and Solution Phenomena

PhenomenonSystemKey Findings/Research Directions
Interfacial Tension ReductionOil-Water Interface with Sulfonate SurfactantsThe molecular structure of sulfonate surfactants is crucial for their effectiveness. researchgate.net Simulations could clarify the role of 2,6-naphthalenedisulfonate's geometry.
Solution BehaviorEncapsulation in MicrogelsThe presence of the anion affects the physical properties of the microgel. rwth-aachen.de
Ion-Exchange SelectivityLayered Double HydroxidesThe host material shows shape-selective intercalation of naphthalenedisulfonate isomers, influenced by temperature and solvent. cmu.edu

Mechanistic Studies of Reactions and Degradation Pathways Involving 2,6 Naphthalenedisulfonate

Elucidation of Reaction Mechanisms in Derivatization Processes

The derivatization of 2,6-naphthalenedisulfonate involves the chemical modification of its structure to produce new compounds with altered properties. Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. While detailed mechanistic studies for a wide range of derivatization reactions of dipotassium (B57713) 2,6-naphthalenedisulfonate are not extensively documented in publicly available literature, insights can be drawn from related transformations and general principles of organic chemistry.

One notable derivatization is the conversion of sodium 2,6-naphthalenedisulfonate into 2,6-naphthalenedithiol (B1317318). buct.edu.cn This process involves the transformation of the sulfonate groups into thiol groups. The reaction typically proceeds through an intermediate, 2,6-naphthalenedisulfonyl chloride, which is obtained by reacting the disulfonate salt with a chlorinating agent at elevated temperatures, such as 110°C. buct.edu.cn The subsequent reduction of the disulfonyl chloride, for instance, by releasing hydrochloride at a controlled temperature of 70°C, yields the final 2,6-naphthalenedithiol product. buct.edu.cn The mechanism of the initial chlorination step likely involves a nucleophilic attack by the sulfonate oxygen on the chlorinating agent, followed by the displacement of a leaving group to form the sulfonyl chloride. The subsequent reduction to the dithiol is a more complex process that can involve multiple electron and proton transfer steps.

Another important class of derivatization reactions is hydroxylation, where a hydroxyl group is introduced onto the naphthalene (B1677914) ring. The oxidation of naphthalenesulfonic acid derivatives by reagents like potassium peroxodisulfate can lead to hydroxylation. Studies on related compounds suggest that these reactions can proceed through different mechanisms, including inner-sphere electron transfer or outer-sphere mechanisms. For instance, the oxidation of some naphthalenesulfonic acid derivatives is proposed to involve the homolytic fission of the peroxodisulfate ion as the rate-determining step. The presence of free radicals in such reactions has been confirmed experimentally. The position of hydroxylation is influenced by the existing substituents on the naphthalene ring.

The derivatization of 2,6-naphthalenedisulfonate can also be achieved through nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the aromatic ring. While the sulfonate group itself is a poor leaving group, it can be converted to a better leaving group, or the reaction can be facilitated by the presence of activating groups on the naphthalene nucleus. The mechanism of SNAr reactions generally involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The departure of the leaving group then restores the aromaticity of the ring. The rate and feasibility of such reactions depend on the nature of the nucleophile, the leaving group, and the solvent. libretexts.orgmasterorganicchemistry.com

Radiolytic Degradation Kinetics and Pathways in Aqueous Environments

The degradation of 2,6-naphthalenedisulfonate in aqueous environments can be effectively achieved through radiolysis, a process that utilizes ionizing radiation to decompose chemical compounds. Studies on the radiolytic degradation of 2,6-naphthalenedisulfonic acid disodium (B8443419) salt using Co-60 irradiation have provided valuable insights into its kinetics and degradation pathways.

The radiolytic degradation of this compound in aqueous solutions has been found to follow pseudo-first-order kinetics. The efficiency of this degradation is quantified by the D90 value, which is the absorbed dose of radiation required to achieve 90% degradation of the initial compound. For 2,6-naphthalenedisulfonic acid disodium salt, the D90 value has been determined to be 0.480 kGy.

Radiolytic Degradation of Sulfonated Aromatic Compounds
CompoundD90 (kGy)
2,6-Naphthalenedisulfonic acid disodium salt0.480
Sodium 2-naphthalenesulfonate0.390
Benzenesulfonic acid sodium salt0.194
4-Vinylbenzene sulfonate sodium0.280

The degradation process is primarily driven by the reactive species generated from the radiolysis of water, most notably the hydroxyl radical (•OH). The efficiency of the degradation can be significantly enhanced by the addition of substances that promote the formation of these radicals. For instance, the presence of hydrogen peroxide (H₂O₂), persulfate anions (S₂O₈²⁻), or nitrous oxide (N₂O) gas, all of which are known to be promoters of hydroxyl or sulfate (B86663) radicals, leads to an increased radiolytic mineralization yield. This enhancement reduces the total irradiation energy required for the effective removal of the compound.

The pathway of degradation involves the attack of hydroxyl radicals on the aromatic naphthalene ring, leading to the formation of hydroxylated intermediates. These intermediates are typically less stable and are further oxidized, ultimately leading to the cleavage of the aromatic rings and the mineralization of the organic compound into carbon dioxide, water, and sulfate ions. The release of sulfate ions (SO₄²⁻) into the solution is a key indicator of the breakdown of the sulfonate groups. In a Co-60/O₂ system, at an absorbed dose of 12 kGy, a total organic carbon (TOC) removal efficiency of nearly 70% has been observed, accompanied by the release of sulfate anions. This indicates a significant level of mineralization and the effective destruction of the original 2,6-naphthalenedisulfonate molecule.

Emerging Applications of 2,6 Naphthalenedisulfonate Derived Materials in Chemical Science

Development of Functional Porous Materials for Gas Adsorption and Separation

The rigid, planar structure of the 2,6-naphthalenedisulfonate moiety makes it an excellent candidate for the synthesis of porous materials. These materials are of significant interest for their ability to selectively adsorb and separate gases, a critical process in various industrial and environmental applications.

A notable advancement in this area is the use of a salt of 2,6-naphthalenedisulfonate to produce sulfur-doped porous carbons. In a one-pot, self-activating synthesis approach, disodium (B8443419) 2,6-naphthalene disulfonate (NDS) has been used to create porous carbon materials. This method avoids the need for external chemical activating agents, as the pyrolysis of the NDS salt itself releases gases like CO, H₂O, and CO₂, which contribute to the formation of the porous structure.

The resulting sulfur-doped porous carbons have shown significant promise for carbon dioxide (CO₂) capture. The CO₂ uptake capacity of these materials is influenced by the activation temperature during synthesis, which controls the porous texture and elemental composition. Research has indicated that a combination of narrow microporosity and the presence of sulfur content are key factors in determining the CO₂ uptake performance. The optimal material, prepared at an activation temperature of 700 °C, demonstrated good CO₂ adsorption capacities, moderate heats of adsorption, and fast adsorption kinetics. Furthermore, these materials exhibit reasonable selectivity for CO₂ over nitrogen (N₂), good dynamic CO₂ capture capacities, and stable recyclability, highlighting their potential as effective adsorbents for CO₂.

CO₂ Adsorption Performance of Porous Carbon Derived from Disodium 2,6-Naphthalenedisulfonate
ParameterValueConditions
CO₂ Uptake3.56 mmol/g0 °C, 1 bar
CO₂ Uptake2.36 mmol/g25 °C, 1 bar

Catalytic Activity of Naphthalenedisulfonate-Based Frameworks in Organic Reactions

The development of heterogeneous catalysts is a cornerstone of green chemistry, and porous frameworks, such as metal-organic frameworks (MOFs), are a major focus of this research. The incorporation of functional organic linkers into these frameworks can impart catalytic activity.

While the related compound, 2,6-naphthalenedicarboxylic acid, has been successfully used as a linker to create catalytically active MOFs, there is currently a notable lack of research on the catalytic applications of frameworks derived specifically from 2,6-naphthalenedisulfonate. The sulfonate groups could potentially coordinate with metal centers to form stable frameworks, and the electronic properties of the naphthalene (B1677914) disulfonate unit could influence the catalytic activity of the metal centers. However, based on available scientific literature, this remains a largely unexplored area of research. The potential for 2,6-naphthalenedisulfonate-based frameworks in catalysis is yet to be realized, and this represents an open field for future investigation.

Precursor Role in Polymerization for Naphthalene-Derived Polymeric Structures

The rigid and well-defined geometry of the 2,6-naphthalenedisulfonate unit suggests its potential as a monomer or precursor for the synthesis of novel polymeric structures. Polymers incorporating the naphthalene moiety are known for their enhanced thermal stability and mechanical properties.

Despite this potential, there is limited direct evidence in the scientific literature of Dipotassium (B57713) 2,6-naphthalenedisulfonate being used as a primary precursor in polymerization reactions to form well-defined, high-molecular-weight polymers. Research into naphthalene-based polymers has more commonly focused on derivatives such as 2,6-dihydroxynaphthalene (B47133) or 2,6-naphthalenedicarboxylic acid.

There is, however, related research on the polymerization of sulfonated naphthalene compounds. For instance, poly-naphthalene sulfonate has been synthesized through the sulfonation of naphthalene followed by polymerization. This process, however, does not specifically start with the 2,6-disulfonate isomer to build a defined polymer chain. The development of synthetic routes that utilize Dipotassium 2,6-naphthalenedisulfonate as a monomer could lead to the creation of new classes of sulfonated aromatic polymers with potentially interesting properties for applications such as ion-exchange membranes or high-performance plastics. This remains an area ripe for further exploration.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing dipotassium 2,6-naphthalenedisulfonate in a laboratory setting?

  • Methodology : this compound can be synthesized via ion-exchange processes. For example, sodium 2,6-naphthalenedisulfonate (a structurally analogous compound) is converted to its acidic form using strong cation-exchange resins (e.g., 001×7 polystyrene resin) under controlled conditions (ambient temperature, 24 hours, resin dosage 37× theoretical requirement). The resulting acid can then be neutralized with potassium hydroxide to yield the dipotassium salt .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Analytical techniques such as collision-induced dissociation (CID) and infrared multiple photon dissociation/detachment (IRMPD) are critical for structural validation. These methods probe the stability of sulfonate dianions and confirm molecular integrity through fragmentation patterns and vibrational spectroscopy . Purity can be assessed via HPLC or titration against standardized reagents.

Q. What are the primary research applications of this compound in catalysis or material science?

  • Applications : The compound serves as a precursor for synthesizing derivatives like 2,6-naphthalenedisulfonic acid, which catalyzes condensation reactions (e.g., bisphenol S synthesis). Its sulfonate groups enhance acidity and stability in heterogeneous catalysis . It is also a building block for designing biochemical probes, such as NF 340, a P2Y11 receptor antagonist .

Q. What safety protocols are essential for handling this compound?

  • Guidelines : The compound is hygroscopic and requires storage under inert atmospheres (e.g., nitrogen) at room temperature. Safety measures include avoiding inhalation (S22) and skin/eye contact (S24/25). Use PPE (gloves, goggles) and work in a fume hood due to its irritant properties .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency of 2,6-naphthalenedisulfonate derivatives in organic synthesis?

  • Mechanism : The sulfonate groups act as Brønsted acid sites, facilitating proton transfer in reactions like phenol-sulfonic acid condensations. In bisphenol S synthesis, the acidic form of 2,6-naphthalenedisulfonate (generated via ion exchange) achieves 93.5% yield under optimized conditions (ambient temperature, 24-hour reaction) . Kinetic studies suggest pseudo-first-order dependence on acid concentration.

Q. How do advanced spectroscopic techniques elucidate the stability and reactivity of this compound under varying conditions?

  • Methodology : IRMPD spectroscopy identifies vibrational modes of sulfonate dianions, revealing stability in aqueous vs. nonpolar solvents. CID mass spectrometry maps fragmentation pathways, showing resistance to decomposition under high-energy collisional activation, which correlates with thermal stability (>300°C) .

Q. What role do 2,6-naphthalenedisulfonate derivatives play in modulating biochemical pathways, such as P2Y11 receptor antagonism?

  • Biochemical Application : Derivatives like NF 340 (tetrasodium 4,4'-{carbonylbis[imino(4-methylphenylene)carbonylimino]}di(2,6-naphthalenedisulfonate)) selectively inhibit P2Y11 receptors by competitively binding ATP sites. This antagonism reduces pro-inflammatory cytokine release in fibroblast-like synoviocytes, demonstrating therapeutic potential in rheumatoid arthritis .

Q. How can researchers optimize ion-exchange processes for large-scale production of 2,6-naphthalenedisulfonate derivatives?

  • Process Design : Key parameters include resin type (strongly acidic polystyrene resins), stoichiometric excess of resin (37× theoretical requirement), and reaction time (24 hours). Scalability requires balancing resin regeneration cycles with throughput efficiency. Pilot studies show >90% conversion efficiency under ambient conditions .

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